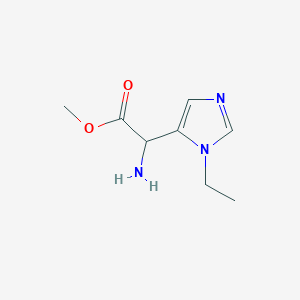

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |

InChI Key |

FSKGYZFXMGVRNK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃O₂ | |

| Molecular Weight | 183.21 g/mol | |

| IUPAC Name | Methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate | |

| Melting Point | 128–130°C | |

| Solubility | Soluble in methanol, DMSO |

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 60–70 | Scalable, minimal side products | Requires inert atmosphere |

| Cyclization | 65–75 | High regioselectivity | Costly catalysts |

| Mitsunobu Reaction | 50–55 | Mild conditions | Low yield due to side reactions |

| Reductive Amination | 70–80 | High purity | Long reaction times |

Research Findings and Optimization

- Regioselectivity Challenges : Ethylation at the N-1 position is favored over N-3 due to steric and electronic factors.

- Catalyst Screening : Rhodium catalysts (e.g., Rh₂(OAc)₄) improve cyclization efficiency compared to palladium-based systems.

- Green Chemistry : Recent efforts use water as a solvent for acylation steps, reducing environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Supporting Data :

-

In analogous compounds (e.g., ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate), hydrolysis yields carboxylic acids or salts with >70% efficiency under reflux conditions .

-

IR spectral shifts (disappearance of ester C=O at ~1740 cm⁻¹ and emergence of carboxylic acid O-H at ~2500–3300 cm⁻¹) confirm hydrolysis .

Nucleophilic Substitution and Amide Formation

The amino group acts as a nucleophile, reacting with electrophiles:

| Reagent | Products | Conditions | References |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-2-(1-ethyl-1H-imidazol-5-yl)acetate | Base (e.g., pyridine), RT | |

| Benzoyl chloride | N-Benzoyl derivative | Dichloromethane, 0°C to RT |

Mechanism :

-

The amino group attacks the acyl chloride’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.

-

pKa Considerations : The amino group (pKa ~8–10) remains deprotonated under basic conditions, enhancing nucleophilicity .

Condensation Reactions

The amino group participates in Schiff base formation:

| Reagent | Products | Conditions | References |

|---|---|---|---|

| Benzaldehyde | Imine derivative | Ethanol, reflux, 4–6 hours | |

| 4-Nitrobenzaldehyde | Nitro-substituted imine | Catalytic acid (e.g., H₂SO₄) |

Key Observations :

-

Schiff bases form via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by dehydration .

-

UV-Vis spectroscopy (λmax ~250–300 nm) and ¹H NMR (disappearance of aldehyde proton at ~9–10 ppm) confirm product formation .

Protonation and pH-Dependent Reactivity

The compound exhibits pH-sensitive behavior due to protonation at two sites:

| Site | pKa Range | Consequences |

|---|---|---|

| Imidazole ring nitrogen | 5.91–8.34 | Protonation enhances solubility in acidic media and alters electronic properties. |

| Amino group | 3.02–4.72 | Deprotonation under basic conditions increases nucleophilicity. |

Experimental Evidence :

-

UV titration studies on analogous imidazole derivatives show biphasic curves correlating with sequential protonation events .

-

Protonation of the imidazole nitrogen precedes that of the amino group due to resonance stabilization .

Metal Complexation

The imidazole ring coordinates transition metals, forming complexes:

| Metal Salt | Products | Applications | References |

|---|---|---|---|

| Cu(II) acetate | Cu(II)-imidazole complex | Catalysis or bioactivity studies | |

| Zn(II) chloride | Zn(II)-ligated derivative | Potential enzyme mimics |

Mechanistic Insights :

-

The imidazole nitrogen donates electron density to the metal center, forming stable five-membered chelate rings .

-

FTIR shifts (e.g., N-metal stretching at ~400–500 cm⁻¹) and ESR spectra confirm complexation .

Oxidation and Functionalization

Controlled oxidation targets specific groups:

| Oxidizing Agent | Products | Conditions | References |

|---|---|---|---|

| KMnO₄ (acidic) | 2-Nitroso derivative | H₂SO₄, 0–5°C | |

| H₂O₂/Fe²⁺ (Fenton) | Hydroxylated imidazole | Aqueous, RT |

Challenges :

-

Overoxidation may degrade the imidazole ring. Selectivity requires precise control of reaction time and temperature .

Future Research Directions

-

Enzymatic Catalysis : Explore lipase-mediated transesterification for chiral resolution .

-

Cross-Coupling Reactions : Investigate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the imidazole C-2 position .

-

Biological Activity : Screen derivatives for antimicrobial or anticancer properties, leveraging imidazole’s known bioactivity .

Scientific Research Applications

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the production of agrochemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, identified via similarity metrics (), include:

- Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (Similarity: 0.81): Differs in ester group (ethyl vs. methyl) and imidazole substitution (1-ethyl vs. 2-ethyl).

- Methyl 1-methyl-1H-imidazole-5-carboxylate (Similarity: 0.75): Lacks the amino-acetate moiety but shares the methyl ester and 5-imidazole substitution.

- Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (): Features a fused pyrrolo-imidazole ring, altering steric and electronic properties compared to the simpler imidazole core.

Physicochemical Properties

*Data inferred from closest analogue (4a) .

Key Research Findings and Limitations

- Crystallography: Tools like SHELXL and WinGX () are critical for structural validation but may require adaptation for the target compound’s unique amino-imidazole configuration.

- Data Gaps : Direct experimental data (e.g., XRD, HPLC purity) for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N₃O₂

- Molecular Weight : 223.27 g/mol

- CAS Number : 2228118-78-1

The compound features an imidazole ring, which is known for its biological significance in various pharmacological contexts.

This compound acts primarily as a GPR55 agonist. GPR55 is a G protein-coupled receptor implicated in various physiological processes, including pain modulation and inflammation. Activation of GPR55 can lead to the recruitment of β-arrestin and subsequent intracellular signaling pathways that may alleviate inflammatory and neuropathic pain .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, certain alkaloids have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.

In Vivo Studies

In vivo studies are critical for understanding the pharmacodynamics of this compound. While specific studies on this compound are scarce, related compounds have shown promise in models of pain relief and inflammation reduction. For example, GPR55 agonists have been linked to reduced pain responses in animal models, indicating a potential therapeutic application for conditions such as arthritis and neuropathic pain .

Case Study 1: Pain Management

A study evaluated the analgesic effects of GPR55 agonists in a rat model of inflammatory pain. The results showed that activation of GPR55 led to significant reductions in pain behaviors compared to controls, suggesting that this compound may have similar effects due to its agonistic properties .

Case Study 2: Antimicrobial Activity

Another relevant study focused on the antimicrobial activities of imidazole derivatives. The findings indicated that several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The structure–activity relationship (SAR) analysis highlighted that modifications to the imidazole ring could enhance antimicrobial potency, suggesting avenues for further exploration with this compound .

Summary of Research Findings

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate?

Answer:

- Stepwise Functionalization: Start with imidazole ring formation via condensation reactions, followed by alkylation at the 1-position with ethylating agents (e.g., ethyl bromide) under basic conditions.

- Esterification: Couple the amino-acid intermediate (2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetic acid) with methanol using carbodiimide-based coupling agents (e.g., DCC/DMAP) to form the methyl ester .

- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates; monitor reaction progress via TLC (hexane:ethyl acetate, 70:30 v/v) to optimize yields .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- NMR Analysis: Confirm the imidazole ring’s presence via -NMR signals at δ 7.0–7.5 ppm (aromatic protons) and the ethyl group’s triplet (~1.3 ppm) and quartet (~4.0 ppm). The methyl ester typically appears as a singlet at ~3.7 ppm .

- IR Spectroscopy: Look for ester carbonyl stretching (~1740 cm) and NH bending (~1600 cm) .

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS) to match the theoretical mass of CHNO .

Advanced: What crystallographic methods are suitable for resolving ambiguities in its 3D structure?

Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve disorder in the ethyl or imidazole groups .

- Data Validation: Apply PLATON (via WinGX suite) to check for missed symmetry, twinning, or voids in the crystal lattice .

- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. For twinned crystals, use SHELXD for structure solution .

Advanced: How to address contradictions between computational docking predictions and experimental bioactivity data?

Answer:

- Docking Protocol Validation: Re-run simulations with multiple force fields (e.g., AMBER, CHARMM) and compare binding poses with crystallographic data from similar imidazole derivatives .

- Solvent Accessibility: Incorporate explicit solvent molecules in MD simulations to account for hydrogen bonding not captured in rigid docking .

- Experimental Cross-Check: Perform isothermal titration calorimetry (ITC) to measure binding affinities and reconcile discrepancies with docking scores .

Advanced: What methodologies are effective for studying its polymorphism or co-crystal formation?

Answer:

- Screening Protocols: Use solvent-drop grinding with pharmaceutically relevant co-formers (e.g., carboxylic acids) and analyze via PXRD to identify polymorphic forms .

- Thermal Analysis: DSC/TGA can differentiate polymorphs by melting point and decomposition profiles .

- SC-XRD for Co-Crystals: Assign space groups and hydrogen-bonding networks using SHELXL; validate with Hirshfeld surface analysis .

Advanced: How to design kinetic studies for its reactivity in nucleophilic substitution reactions?

Answer:

- Variable-Temperature NMR: Monitor reaction progress at 25–80°C in deuterated DMSO to determine activation parameters (ΔH‡, ΔS‡) .

- Competitive Reactions: Compare rates with structurally similar esters (e.g., ethyl vs. methyl analogs) under identical conditions .

- Computational Support: Use DFT (B3LYP/6-31G*) to model transition states and correlate with experimental rate constants .

Advanced: What strategies mitigate challenges in impurity profiling during synthesis?

Answer:

- HPLC-MS with Orthogonal Methods: Use C18 columns (ACN/water gradient) paired with ion-trap MS to detect trace impurities (e.g., unreacted amino acid or ethylated byproducts) .

- Reference Standards: Compare retention times and fragmentation patterns with certified impurities (e.g., 2-(2-methyl-1H-imidazol-1-yl)aniline) .

- Forced Degradation: Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

Advanced: How to evaluate solvent effects on its conformational stability?

Answer:

- Solvent-Perturbed NMR: Measure -NMR in DO, CDCl, and DMSO-d to assess hydrogen bonding and tautomeric equilibria .

- Dielectric Constant Correlation: Plot solvent polarity (ε) against chemical shift changes to identify stabilizing/destabilizing interactions .

- MD Simulations: Simulate solvation shells in explicit solvents (e.g., water, methanol) to model conformational preferences .

Advanced: What approaches resolve ambiguities in its tautomeric forms?

Answer:

- X-Ray Charge Density Analysis: Use high-resolution SC-XRD data to map electron density around the imidazole ring and identify predominant tautomers .

- -NMR: Isotopic labeling of the imidazole nitrogen atoms can distinguish between 1H and 3H tautomers .

- Theoretical Calculations: Compare relative stabilities of tautomers using MP2/cc-pVTZ-level calculations .

Advanced: How to design a stability-indicating assay for long-term storage studies?

Answer:

- ICH Guidelines: Follow Q1A(R2) protocols for accelerated stability testing (40°C/75% RH) over 6 months, with periodic HPLC analysis .

- Mass Balance: Quantify degradation products (e.g., hydrolyzed acid form) and ensure total impurities remain <0.5% .

- Light Exposure: Use USP light cabinets to assess photostability and identify protective packaging requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.